isopropyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate
Description
The compound isopropyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate features a 1,2,4-triazine core modified with a thioxo (C=S) group at position 3 and an oxo (C=O) group at position 3. The alaninate side chain (isopropyl ester of alanine) is attached to the nitrogen at position 4. Key features include:
Properties
IUPAC Name |
propan-2-yl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c1-4(2)16-8(15)5(3)10-6-7(14)11-9(17)13-12-6/h4-5H,1-3H3,(H,10,12)(H2,11,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNNXTZEHRQZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NC1=NNC(=S)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₂N₄O₃S
- CAS Number : 303794-19-6
- Linear Formula : Isopropyl ((5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound's structural analogs have demonstrated significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells .
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Some derivatives exhibit significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.
| Compound | Activity Against | IC₅₀ (μM) |
|---|---|---|
| Compound 6 | E. coli | 12.5 |
| Compound 7 | S. aureus | 15.0 |
| Isopropyl N-(5-oxo...) | E. coli, S. aureus | TBD |
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of isopropyl N-(5-oxo...) compounds. The presence of the thioxo group is essential for maintaining activity; modifications that alter this group often lead to a loss of potency .
Key Findings from SAR Studies:
- Thioxo Group : Essential for activity; methylation leads to inactivity.
- Alkyl Chain Variations : Shorter alkyl chains tend to improve potency compared to bulky groups.
- Substituent Effects : The introduction of electron-withdrawing groups can enhance activity by stabilizing the active form of the compound.
Synthesis Pathways
The synthesis of isopropyl N-(5-oxo...) typically involves multi-step reactions starting from simple precursors like anthranilic acid or isatoic anhydride followed by cyclization reactions with carbon disulfide and potassium hydroxide .
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
The compound has been studied for its herbicidal properties. Research indicates that triazine derivatives can act as effective herbicides due to their ability to inhibit photosynthesis in plants. Specifically, isopropyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate has shown promise in controlling weed growth in various crops by disrupting chlorophyll synthesis and affecting plant metabolism .
Plant Growth Regulation
In addition to herbicidal properties, certain triazine derivatives have been identified as potential plant growth regulators. They can influence physiological processes such as germination and flowering by modulating hormonal pathways within plants. This application is particularly relevant for enhancing crop yields and managing growth patterns in agricultural settings .
Pharmaceutical Applications
Antimicrobial Properties
Research has indicated that compounds similar to this compound possess antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains and fungi. This characteristic makes it a candidate for development into antimicrobial agents or additives in pharmaceutical formulations aimed at infection control .
Cancer Research
Some derivatives of triazines are under investigation for their potential anticancer properties. Initial studies suggest that they may induce apoptosis in cancer cells or inhibit tumor growth by interfering with specific cellular pathways. Continued research into the mechanisms of action could pave the way for novel cancer therapies based on these compounds .
Biochemical Research
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, making it a valuable tool in biochemical research. It can be used to study enzyme kinetics and inhibition mechanisms. For instance, its interaction with specific metabolic enzymes could provide insights into metabolic disorders and lead to the development of enzyme inhibitors for therapeutic purposes .
Synthetic Chemistry
this compound serves as an important intermediate in synthetic organic chemistry. Its unique functional groups allow for further chemical modifications and the synthesis of more complex molecules. This application is particularly significant in drug discovery and development processes where novel compounds are required .
Case Studies
Comparison with Similar Compounds
Isopropyl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate
Key differences :
- Substituents : Lacks the thioxo group at position 3; instead, both positions 3 and 5 are oxo (C=O).
- Molecular formula : C₉H₁₄N₄O₄ (vs. C₉H₁₄N₄O₃S for the target compound).
- Physicochemical properties :
| Property | Target Compound (3-thioxo) | 3,5-Dioxo Analog |
|---|---|---|
| Molecular Weight | ~258.29 g/mol | 242.23 g/mol |
| logP | Estimated ~0.5 | -0.2629 |
| Hydrogen Bond Donors | 3 | 3 |
| Polar Surface Area | ~90 Ų | 92.58 Ų |
Functional implications :
Benzocrown Ether-Tethered Triazinones
Compounds like 3-[5-oxo-3-R-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl]benzocrown ether () share the triazinone core but feature crown ether moieties instead of alaninate esters. Key differences:
- Substituents : Crown ethers introduce ion-binding capabilities, while the alaninate ester in the target compound may confer chiral recognition or metabolic stability.
- Synthesis : Crown ether analogs require complex multi-step reactions (e.g., trifluoroacetic anhydride-mediated coupling), whereas the target compound likely employs simpler esterification .
Functional implications :
Propan-2-yl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate
This compound () is structurally identical to the 3,5-dioxo analog but uses the propan-2-yl nomenclature.
- Physicochemical overlap : Identical molecular weight (242.23 g/mol) and logP (-0.2629) as the 3,5-dioxo analog .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s thioxo group may require specialized reagents (e.g., Lawesson’s reagent) for installation, unlike the oxo analogs synthesized via acetyl or trifluoroacetyl intermediates .
- Bioactivity Potential: Thioxo groups in triazines are associated with enhanced enzyme inhibition (e.g., xanthine oxidase) compared to oxo analogs, though direct evidence for this compound is lacking .
- Solubility Challenges : The thioxo analog’s higher logP (~0.5) suggests reduced aqueous solubility compared to the 3,5-dioxo analog, necessitating formulation optimization for biological applications .
Q & A
Basic: What are the optimal synthetic routes for this compound, considering yield and purity?
Methodological Answer:
The synthesis of this triazinone-alaninate ester involves multi-step reactions. A plausible route includes:
- Step 1: Formation of the 5-oxo-3-thioxo-1,2,4-triazin-6-yl core via cyclocondensation of thiourea derivatives with α-keto esters or hydrazine hydrate, as demonstrated for analogous triazinones (e.g., 76% yield for compound 2 in using t-butyl chloride) .
- Step 2: Esterification of the carboxyl group in alanine with isopropyl alcohol under acid catalysis (e.g., H₂SO₄ or DCC coupling), followed by coupling to the triazinone core using carbodiimide-mediated amidation .
- Optimization: Solvent choice (e.g., THF or ethanol) and temperature control (reflux vs. room temperature) significantly impact yield and purity. For example, hydrazine reactions in ethanol at 60°C improved yields to 71% in .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- FT-IR: Confirm the presence of thioxo (C=S, ~1250 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and ester (C-O, ~1150 cm⁻¹) groups .
- NMR: ¹H NMR should resolve the isopropyl methyl groups (δ 1.2–1.4 ppm, doublet) and the alanine backbone (δ 3.5–4.0 ppm for CH-NH). ¹³C NMR will verify the triazinone carbonyl (δ ~165 ppm) and ester carbonyl (δ ~170 ppm) .
- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation (expected [M+H]⁺ ~340–360 Da) .
Advanced: What experimental designs are appropriate for evaluating potential CNS activity?
Methodological Answer:
Given structural similarities to anticonvulsant triazinones (), consider:
- In Vivo Models:
- Maximal Electroshock Test (MES): Assess seizure protection in rodents (e.g., limb extension duration reduction, as in compound 20 with 7 mg/kg efficacy) .
- Subcutaneous Pentylenetetrazole (scPTZ) Test: Measure seizure latency and clonus onset (e.g., compound 21 at 35 mg/kg in ) .
- In Vitro Targets:
- GABA Receptor Binding Assays: Use radiolabeled [³H]-muscimol to evaluate modulation of GABAergic pathways.
- Enzyme Inhibition: Screen for monoamine oxidase (MAO) or acetylcholinesterase activity via fluorometric or colorimetric assays .
Advanced: How can researchers resolve discrepancies in synthetic yields across studies?
Methodological Answer:
Yield variations often arise from:
- Reagent Purity: Ensure anhydrous conditions for hydrazine or carbodiimide reactions (e.g., used freshly distilled hydrazine hydrate) .
- By-Product Formation: Monitor intermediates via TLC (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the triazinone core before ester coupling .
- Temperature Control: Exothermic reactions (e.g., acetylation in ) may require ice baths to suppress side products .
- Catalyst Optimization: Replace traditional acids (H₂SO₄) with DMAP or N-hydroxysuccinimide to enhance esterification efficiency .
Advanced: How does stability under varying pH and temperature conditions influence storage protocols?
Methodological Answer:
- Accelerated Stability Testing:
- pH Studies: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC (e.g., reported hydrolysis of ester groups at pH > 10) .
- Thermal Stress: Heat samples to 40–60°C and monitor decomposition kinetics (Arrhenius plot) to predict shelf life. notes triazinone derivatives with melting points >170°C, suggesting thermal resilience in solid state .
- Storage Recommendations:
Advanced: What computational methods predict interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to GABA receptors or MAO enzymes. Parameterize the thioxo group’s partial charges using DFT (B3LYP/6-31G*) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., ’s 3D visualization of triazinone analogs) .
- QSAR Models: Corinate substituent effects (e.g., isopropyl vs. ethyl esters) with bioactivity data from to prioritize derivatives for synthesis .
Advanced: How can researchers analyze degradation products under oxidative stress?
Methodological Answer:
- Forced Oxidation: Treat the compound with H₂O₂ (3% v/v) or UV light (254 nm) for 24 hours.
- LC-HRMS: Identify degradation products (e.g., sulfoxide formation from thioxo group oxidation) using a Q-TOF mass spectrometer .
- Mechanistic Probes: Add radical scavengers (e.g., ascorbic acid) to distinguish between radical-mediated vs. hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
